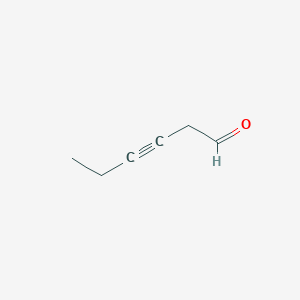
3-Hexynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexynal is an organic compound with the molecular formula C6H8O It is an alkyne aldehyde, characterized by the presence of a triple bond between the third and fourth carbon atoms and an aldehyde group at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hexynal can be synthesized through several methods. One common approach involves the partial oxidation of 3-hexyne using mild oxidizing agents. Another method includes the hydroformylation of 1-pentyne, followed by selective oxidation of the resulting aldehyde.
Industrial Production Methods
In industrial settings, this compound is typically produced via catalytic processes that ensure high yield and purity. These methods often involve the use of transition metal catalysts, such as palladium or rhodium, to facilitate the addition of carbon monoxide and hydrogen to alkyne precursors.
Chemical Reactions Analysis
Types of Reactions
3-Hexynal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-hexynoic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 3-hexynol or 3-hexanol, depending on the reducing agent used.
Substitution: The triple bond in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products
Oxidation: 3-Hexynoic acid.
Reduction: 3-Hexynol or 3-Hexanol.
Substitution: Various substituted hexynal derivatives.
Scientific Research Applications
3-Hexynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hexynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The triple bond in this compound can also participate in cycloaddition reactions, leading to the formation of cyclic compounds that may exhibit unique biological activities.
Comparison with Similar Compounds
Similar Compounds
3-Hexenal: An isomer of 3-Hexynal with a double bond instead of a triple bond.
3-Hexanol: The corresponding alcohol of this compound.
3-Hexynoic Acid: The oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a triple bond, which confer distinct reactivity and potential applications compared to its isomers and related compounds. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making this compound a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
hex-3-ynal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLWJKVZOYJHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N-propylethanediamide](/img/structure/B2939050.png)
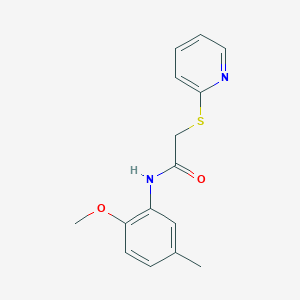
![3-tert-butyl-1-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2939053.png)
![7-chloro-5-(4-fluorophenyl)-4-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2939056.png)
![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2939057.png)
![2,5-dimethyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide](/img/structure/B2939061.png)
![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2939062.png)
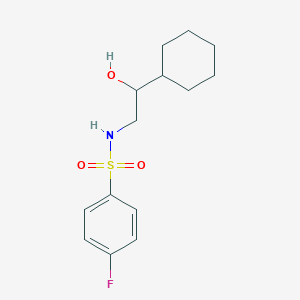
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2939064.png)
![1-(4-Bromophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2939066.png)
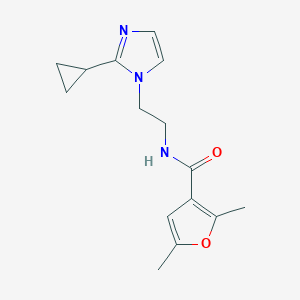
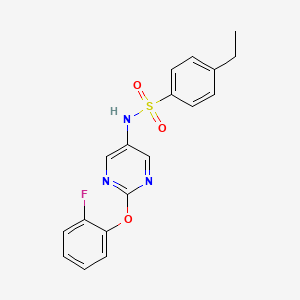
![N-(3-acetylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2939071.png)
![3-benzyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939072.png)
